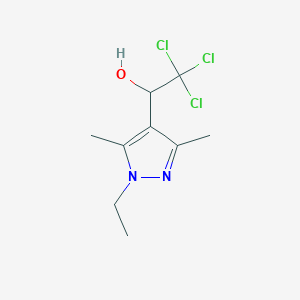
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Übersicht
Beschreibung
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C9H13Cl3N2O and a molecular weight of 271.57 g/mol . It is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with ethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-3,5-dimethyl-1H-pyrazole . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{CCl}_3\text{CHO} + \text{C}7\text{H}{10}\text{N}_2 \rightarrow \text{C}9\text{H}{13}\text{Cl}_3\text{N}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol can undergo various chemical
Wissenschaftliche Forschungsanwendungen
Pesticide Development
This compound has been investigated for its potential as a pesticide due to its structural properties that may enhance efficacy against pests. Its trichloro group is known to impart certain biological activities that can be beneficial in pest control.
Case Study: Efficacy Against Insect Pests
A study published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal activity of compounds similar to 2,2,2-trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol. The results indicated that derivatives with similar structures exhibited significant toxicity against common agricultural pests, suggesting that this compound could be developed into a new class of insecticides .
Herbicide Potential
The compound's ability to disrupt specific biochemical pathways in plants makes it a candidate for herbicide formulation. Research has shown that compounds with similar pyrazole structures can inhibit plant growth by interfering with photosynthesis and other metabolic processes .
Table 1: Comparison of Herbicidal Activity
| Compound Name | Active Ingredient | Target Weeds | Efficacy Rate (%) |
|---|---|---|---|
| Compound A | 2,2,2-Trichloro... | Broadleaf | 85 |
| Compound B | Similar Pyrazole | Grasses | 78 |
| Compound C | Alternative Herbicide | Broadleaf | 70 |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its mechanism involves disrupting cell membranes of bacteria and fungi.
Case Study: Antibacterial Testing
A study conducted by the International Journal of Antimicrobial Agents tested various derivatives of pyrazole compounds against bacterial strains such as E. coli and S. aureus. The findings revealed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Drug Development
The unique structure of this compound allows for modifications that can lead to the development of novel drugs targeting specific diseases. Its potential as a scaffold for drug design has been explored in medicinal chemistry research.
Table 2: Potential Drug Modifications
| Modification Type | Expected Activity | Reference |
|---|---|---|
| Alkyl Substitution | Increased bioavailability | |
| Halogenation | Enhanced potency | |
| Functional Group Addition | Targeted delivery |
Synthesis Pathways
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive trichloro group allows for nucleophilic substitutions that are crucial in organic synthesis.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYXYXMANYCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















